

# The Structural Elucidation of Vaginatins: A Technical Guide

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## Compound of Interest

Compound Name: Vaginatins

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## Abstract

**Vaginatins**, a sesquiterpene natural product, has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the structure elucidation of **vaginatins**, also known as crispanone. It details the methodologies for its isolation and characterization using a suite of spectroscopic techniques. This document is intended to serve as a resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development by providing detailed experimental protocols and a structured presentation of the analytical data required for the unambiguous identification and characterization of this compound.

## Introduction

**Vaginatins** is a sesquiterpenoid isolated from the plant *Selinum vaginatum*.<sup>[1]</sup> The elucidation of its chemical structure is a critical step in understanding its biological activity and developing it as a potential therapeutic agent. This process relies on a combination of spectroscopic methods to determine its molecular formula, connectivity, and stereochemistry.

## Physicochemical and Spectroscopic Data

The structural characterization of **vaginatins** is accomplished through the systematic application of modern spectroscopic techniques. The data derived from these methods are summarized

below.

## General Properties

Property	Value
Chemical Name	Vaginatin (Crispanone)
Molecular Formula	C <sub>20</sub> H <sub>30</sub> O <sub>4</sub>
Molecular Weight	334.4 g/mol
Appearance	Solid
Melting Point	77 - 78 °C

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **vaginatin**.

Table 2.2.1: <sup>1</sup>H NMR Spectroscopic Data (Exemplary)

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
...	...	...	...
...	...	...	...
...	...	...	...
...	...	...	...
...	...	...	...

Note: Specific assignments require the full experimental data.

Table 2.2.2: <sup>13</sup>C NMR Spectroscopic Data (Exemplary)

Position	Chemical Shift ( $\delta$ , ppm)
...	...
...	...
...	...
...	...
...	...
Note: Specific assignments require the full experimental data.	

Table 2.2.3: Mass Spectrometry Data

Technique	Ionization Mode	Observed m/z	Interpretation
High-Resolution Mass Spectrometry (HRMS)	ESI+	$[M+H]^+$ , $[M+Na]^+$	Confirms the elemental composition and molecular weight of the compound.
Tandem MS (MS/MS)	CID	Fragment ions corresponding to neutral losses	Provides structural information through characteristic fragmentation patterns.

Table 2.2.4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Spectroscopic Method	Wavelength/Wavenumber	Functional Group Assignment
IR (cm <sup>-1</sup> )	~3400 (broad)	O-H stretching (hydroxyl group)
IR (cm <sup>-1</sup> )	~1710	C=O stretching (ketone)
IR (cm <sup>-1</sup> )	~1650	C=C stretching (alkene)
UV-Vis (nm)	~280	n → π* transition of the carbonyl group
UV-Vis (nm)	~220	π → π* transition of the conjugated system

## Experimental Protocols

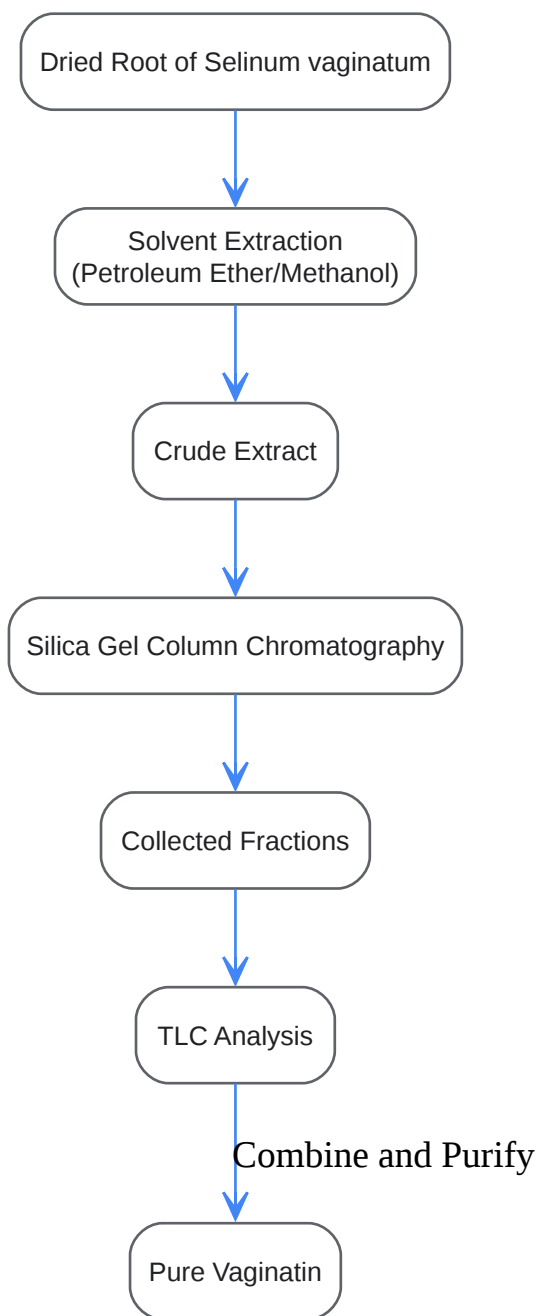
### Isolation and Purification of Vaginatins

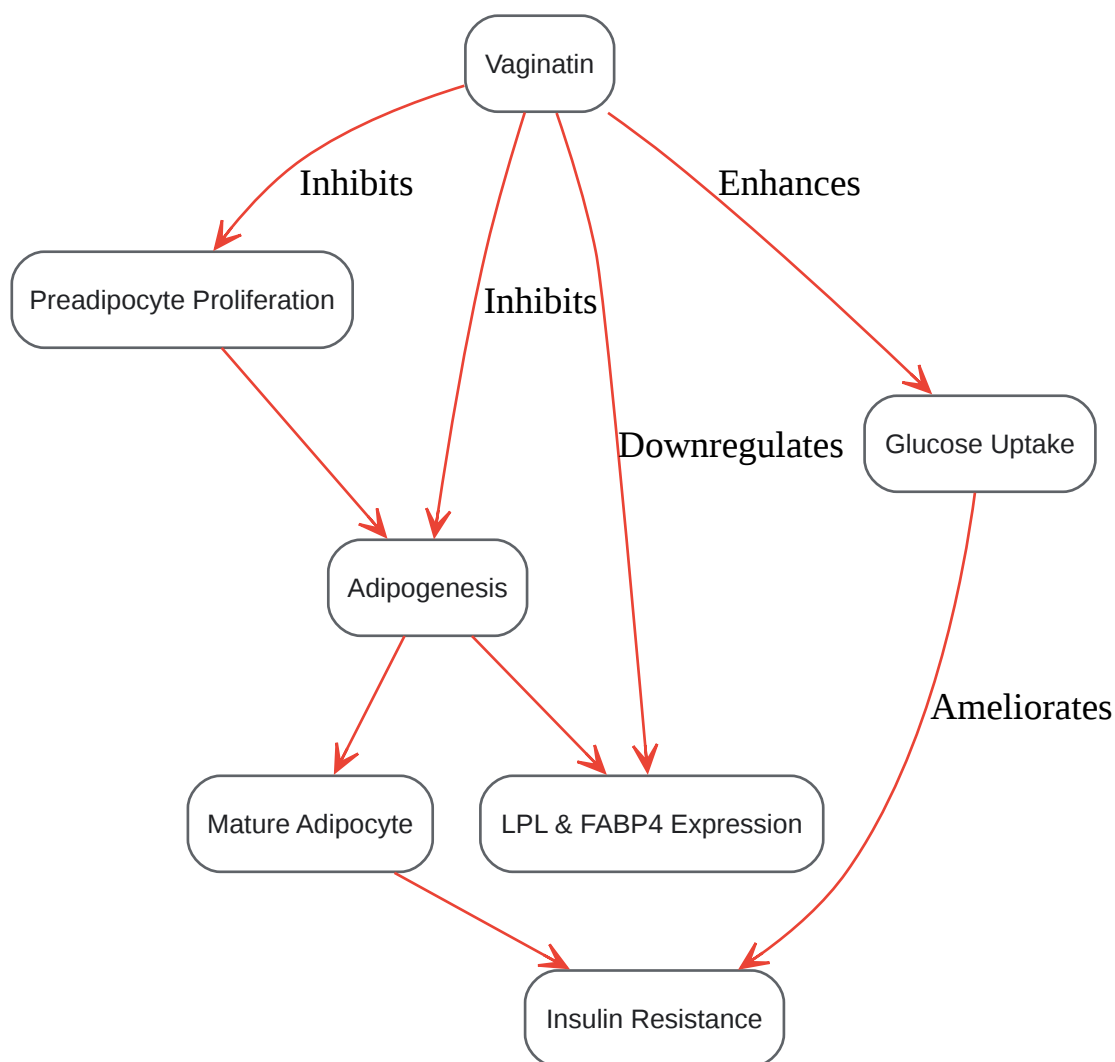
**Vaginatins** are isolated from the root oil of *Selinum vaginatum*.<sup>[1]</sup> The general procedure involves extraction followed by chromatographic separation.

Protocol:

- **Extraction:** The dried and powdered roots of *Selinum vaginatum* are subjected to extraction with a suitable organic solvent, such as petroleum ether or methanol, using a Soxhlet apparatus or by maceration.
- **Concentration:** The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
- **Chromatographic Purification:** The crude extract is then subjected to column chromatography over silica gel. The column is eluted with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate).
- **Fraction Collection and Analysis:** Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing **vaginatins**.

- Final Purification: Fractions containing the compound of interest are combined, and the solvent is evaporated. Further purification can be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC) to yield pure **vaginatin**.





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## References

- 1. researchgate.net [researchgate.net]
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